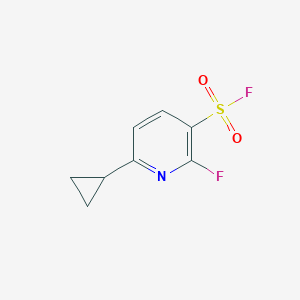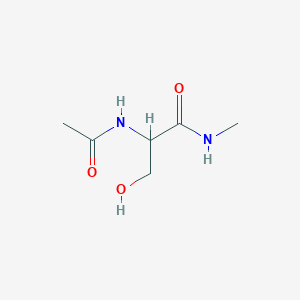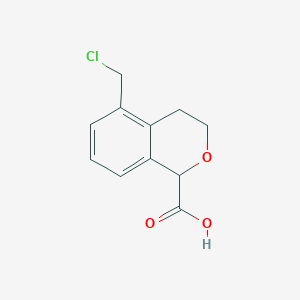
5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is an organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid typically involves the chloromethylation of a benzopyran derivative. One common method involves the reaction of 3,4-dihydro-2H-1-benzopyran-1-carboxylic acid with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 5-position. The reaction is usually carried out at a temperature range of 0-5°C to control the reactivity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. For instance, the use of sulfuric acid as a catalyst in the chloromethylation reaction can improve the reaction rate and yield.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted benzopyran derivatives.
科学的研究の応用
5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is primarily based on its ability to interact with various molecular targets and pathways. The chloromethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 5-(Hydroxymethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
- 5-(Methyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
- 5-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
Comparison
Compared to its analogs, 5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is unique due to the presence of the chloromethyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable intermediate in synthetic chemistry and a versatile compound for various applications in research and industry.
特性
分子式 |
C11H11ClO3 |
|---|---|
分子量 |
226.65 g/mol |
IUPAC名 |
5-(chloromethyl)-3,4-dihydro-1H-isochromene-1-carboxylic acid |
InChI |
InChI=1S/C11H11ClO3/c12-6-7-2-1-3-9-8(7)4-5-15-10(9)11(13)14/h1-3,10H,4-6H2,(H,13,14) |
InChIキー |
UJEMOJQNLJNQRF-UHFFFAOYSA-N |
正規SMILES |
C1COC(C2=CC=CC(=C21)CCl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


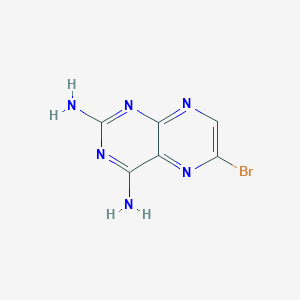
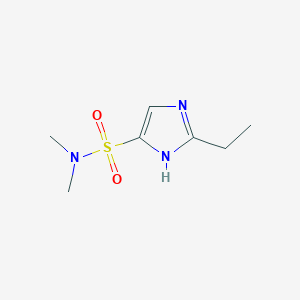
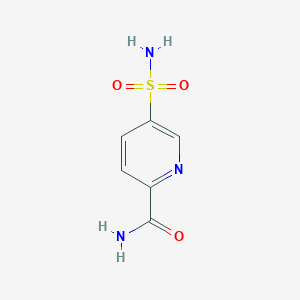

![1-{[5-Methyl-2-(thiophen-2-YL)-1,3-oxazol-4-YL]methyl}piperazine](/img/structure/B13218815.png)


![4-chloro-2-(chloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B13218847.png)
![3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13218861.png)
